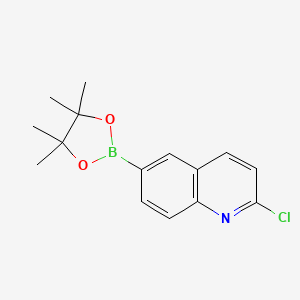

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

Overview of Quinoline Derivatives in Organic Chemistry

Quinoline, a bicyclic aromatic system fusing benzene and pyridine rings, serves as a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit diverse biological activities, including antimalarial, anticancer, and neuroprotective properties. The structural versatility of quinoline arises from its capacity for electrophilic substitution at the benzene ring and nucleophilic reactions at the pyridine nitrogen, enabling precise functionalization. Modern synthetic strategies often target halogenated quinolines like 2-chloro-6-substituted variants, as the chlorine atom enhances electronic polarization and serves as a leaving group for subsequent cross-coupling reactions.

Recent pharmacological studies have identified quinoline-based compounds as potent inhibitors of enzymes implicated in neurodegenerative diseases. For example, derivatives bearing hydroxyl or amino substituents demonstrate enhanced antioxidant activity through hydrogen atom transfer mechanisms, surpassing reference compounds like Trolox in radical scavenging efficiency. The table below summarizes key pharmacological activities associated with quinoline derivative substituents:

| Substituent Position | Functional Group | Biological Activity | Mechanism |

|---|---|---|---|

| C-2 | Chlorine | Electrophilic directing group | Facilitates cross-coupling |

| C-6 | Boronate ester | Suzuki-Miyaura coupling | C-C bond formation |

| C-8 | Hydroxyl | Antioxidant | HAT radical scavenging |

Role of Boronate Esters in Cross-Coupling Reactions

Pinacol boronate esters, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, have revolutionized transition-metal-catalyzed cross-couplings by providing air-stable, crystalline precursors for carbon-carbon bond formation. In Suzuki-Miyaura reactions, these boronates undergo transmetalation with palladium or nickel catalysts to couple with aryl/alkyl halides, enabling the synthesis of biaryls and functionalized heterocycles. The steric profile of the pinacolato group enhances regioselectivity in couplings with polychlorinated substrates, as demonstrated in the selective arylation of 2,6-dichloropyridines.

Iridium-catalyzed methods further expand the synthetic utility of boronate esters through stereocontrolled C(sp³)-C(sp³) couplings. A recent breakthrough achieved >99% enantiomeric excess in allylic alkylations using enantioenriched boronic esters, showcasing the precision achievable with these reagents. The reaction mechanism involves:

- Oxidative addition of allylic carbonates to Ir(I)

- Transmetalation with tetracoordinated boronate complexes

- Reductive elimination forming the stereodefined C-C bond

This protocol enables access to all four stereoisomers of vicinal diastereomers through catalyst control, a critical capability for drug discovery.

Significance of 2-Chloro-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)quinoline

The fusion of quinoline’s aromatic system with a boronate ester at the 6-position creates a bifunctional building block for sequential cross-coupling. The chlorine at C-2 acts as an orthogonal reactive site, allowing subsequent functionalization after initial boronate coupling. This dual reactivity enables:

- Site-selective derivatization in polychlorinated quinoline systems

- Tandem coupling sequences for assembling complex heterocycles

- Coordination-directed synthesis via the pyridyl nitrogen

In neuroprotective agent development, this compound’s structure aligns with CADMA-Chem protocol designs for multifunctional antioxidants. Quinoline derivatives bearing electron-deficient boronate groups show enhanced blood-brain barrier penetration compared to polar hydroxylated analogs, as predicted by bioavailability scoring models. The table below compares key parameters for neuroprotective quinoline derivatives:

| Compound | MAO-B Inhibition (ΔG, kcal/mol) | AChE Inhibition (ΔG, kcal/mol) | Antioxidant Score |

|---|---|---|---|

| Quinoline | -6.90 | -3.80 | 2.85 |

| dQ829 (Boronate) | -8.41 | -8.74 | 4.44 |

| dQ49 (Hydroxyl) | -8.34 | -8.20 | 4.18 |

Data adapted from neuroprotection studies shows boronate-containing derivatives (e.g., dQ829) exhibit superior enzyme inhibition and antioxidant scores compared to parent quinoline, validating the strategic incorporation of boronates in drug design.

The synthetic versatility of 2-chloro-6-boronate quinoline is further evidenced in rhodium-catalyzed hydroborations of α,β-unsaturated amides. By serving as a directing group, the quinoline nitrogen facilitates β-selective boryl additions, enabling construction of tertiary stereocenters adjacent to the heterocycle. This reactivity profile positions the compound as a linchpin for synthesizing quaternary carbon-containing pharmaceuticals through stereospecific transformations.

Properties

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPVMEBTXKWQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of 2-chloroquinoline. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic ester reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The boronic ester group can be oxidized to form the corresponding boronic acid.

Cross-Coupling Reactions: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Substituted Quinoline Derivatives: Formed through substitution reactions.

Boronic Acids: Formed through oxidation of the boronic ester group.

Biaryl Compounds: Formed through cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiparasitic Activity

Research has indicated that compounds related to 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exhibit potential as antiparasitic agents. For instance, derivatives have shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study optimizing quinazoline derivatives demonstrated that modifications could enhance potency against this pathogen while improving pharmacokinetic properties such as lipophilicity and membrane permeability .

Case Study: Optimization for Trypanosomiasis

- Compound Tested: this compound analogs

- Target: Trypanosoma brucei

- Results: Several analogs exhibited sub-micromolar potency with improved LogP values. The most promising compounds achieved EC50 values in the range of 0.29 μM to 0.32 μM .

Material Science

2.1 Synthesis of Boron-Doped Materials

The unique boron-containing structure of this compound allows it to be utilized in the synthesis of boron-doped materials. These materials are crucial in developing advanced electronic devices and catalysts.

Synthesis Methodology:

The compound can be synthesized via Suzuki coupling reactions involving boronic esters and halogenated quinolines. This method has been optimized to yield high-purity products suitable for further applications in material sciences .

Organic Synthesis

3.1 C–H Borylation Reactions

The compound plays a vital role in C–H borylation reactions catalyzed by iridium complexes. This reaction allows the introduction of boron into organic molecules selectively and efficiently.

Key Findings:

- The borylation of 6-fluoroquinolines with iridium catalysts leads to the formation of quinoline boronic esters that can undergo further transformations.

- The resulting products from these reactions demonstrate versatility for subsequent functionalization .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on the specific application and the chemical reactions it undergoes. In cross-coupling reactions, the boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetallation with an aryl halide to form a new carbon-carbon bond. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Heterocyclic Analogs

Reactivity and Stability

- Hydrolysis Sensitivity: The target compound’s boronate group at position 6 shows greater hydrolytic stability compared to 8-substituted analogs (e.g., 8-(pinacolboranyl)quinoline), which rapidly form boronic acids under acidic conditions .

- Cross-Coupling Efficiency: Chlorine at position 2 deactivates the quinoline ring, slightly reducing Suzuki-Miyaura coupling efficiency compared to non-chlorinated analogs (e.g., 6-boronate-quinoline without chlorine) .

Research Findings and Data

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Table 2: Stability Under Hydrolysis

| Compound | Half-Life (pH 7.4, 25°C) | Degradation Products | Reference |

|---|---|---|---|

| Target Compound | >24 h | Minimal decomposition | |

| 8-Boronate-quinoline | <1 h | Boronic acid + quinolinol |

Biological Activity

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of interest due to its potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H15BClN2O2

- Molecular Weight : 254.52 g/mol

- CAS Number : 1150561-74-2

The compound features a quinoline core substituted with a chlorinated group and a boron-containing dioxaborolane moiety, which may influence its biological interactions.

Biological Activity

Research indicates that compounds containing boron can exhibit various biological activities, including enzyme inhibition and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Enzyme Inhibition

Studies have shown that similar boron-containing compounds can inhibit specific kinases involved in various cellular processes. For instance:

- DYRK1A Inhibition : Compounds structurally related to this compound have been identified as potent inhibitors of DYRK1A kinase. DYRK1A is implicated in neurodegenerative diseases and cancer. Inhibitors targeting this enzyme can potentially modulate pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

Research on related compounds has demonstrated significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The mechanism often involves the modulation of signaling pathways associated with inflammation, making these compounds candidates for therapeutic applications in conditions like arthritis and neuroinflammation .

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that certain derivatives exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Summary Table of Biological Activities

Q & A

Q. Table 1: Representative Synthesis Conditions

How is the structure of this compound confirmed post-synthesis?

Basic Question

Multi-modal analytical techniques are employed:

- NMR Spectroscopy : ¹H and ¹³C NMR () confirm regiochemistry and boronic ester integrity. Key signals include:

- X-ray Crystallography (): SHELX-refined structures validate bond lengths (e.g., B–O ~1.36 Å) and intermolecular interactions (e.g., C–H⋯π stacking) .

How do electronic effects of substituents influence the reactivity of the boronic ester group in cross-coupling reactions?

Advanced Question

The boronic ester’s reactivity is modulated by:

- Steric Hindrance : Bulky substituents (e.g., tetramethyl groups) slow transmetallation but improve stability .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl on quinoline) enhance electrophilicity at the coupling site, accelerating oxidative addition with Pd⁰ .

- Solvent/Base Optimization : Polar aprotic solvents (THF) and weak bases (K₂CO₃) balance reactivity and side reactions .

What strategies optimize low yields in Suzuki reactions for similar quinoline derivatives?

Advanced Question

Low yields (e.g., 30–38% in ) arise from competing protodeboronation or homocoupling. Mitigation strategies include:

- Ligand Screening : Bidentate ligands (dppf) stabilize Pd intermediates, reducing side reactions .

- Oxygen-Free Conditions : Rigorous degassing minimizes boronic ester oxidation .

- Microwave-Assisted Synthesis : Reduces reaction time, improving efficiency (e.g., 60°C, 1 hour) .

How does the compound’s crystal structure inform its reactivity?

Advanced Question

X-ray data () reveal:

- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds and π–π stacking (centroid distances ~3.7 Å) stabilize the solid state, influencing solubility and aggregation in solution .

- Bond Lengths : The B–O bond (1.36 Å) and C–B bond (1.58 Å) align with sp² hybridization, suggesting planar geometry ideal for coupling .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Significance |

|---|---|---|

| B–O Bond Length | 1.36 Å | Confirms boronic ester integrity |

| C–B Bond Length | 1.58 Å | Indicates sp² hybridization |

| Dihedral Angle (Quinoline vs. Borolan) | 4.17° | Minimal steric distortion |

How to analyze conflicting NMR data when characterizing this compound?

Advanced Question

Contradictions in NMR (e.g., split peaks in ) may arise from:

- Dynamic Exchange : Boronic ester tautomerism in protic solvents. Use deuterated DMSO or CDCl₃ to stabilize signals .

- Impurity Peaks : Column chromatography (silica gel, hexane/EtOAc) removes unreacted precursors .

What are the key applications of this compound in medicinal chemistry research?

Basic Question

The compound serves as a building block for:

- Antimalarial Agents : Quinoline-boronic ester hybrids inhibit hemozoin formation ().

- Kinase Inhibitors : Boron-containing quinolines target ATP-binding pockets () .

What computational methods validate the molecular geometry obtained from X-ray diffraction?

Advanced Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) corroborate experimental bond lengths and angles. Discrepancies >0.05 Å suggest refinement errors in SHELX . OLEX2 integration with Gaussian further refines electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.